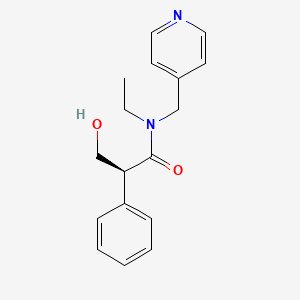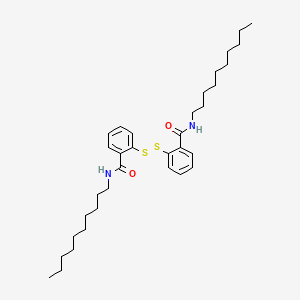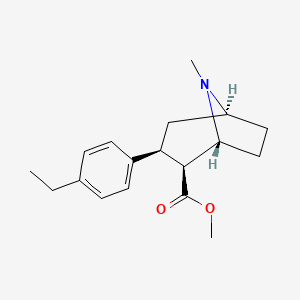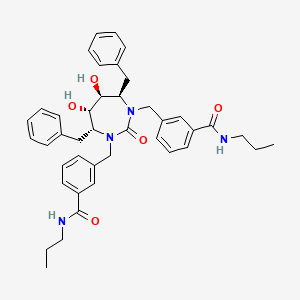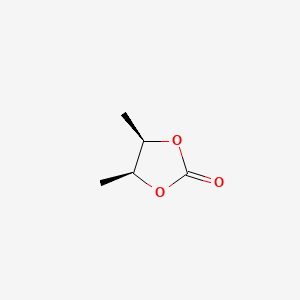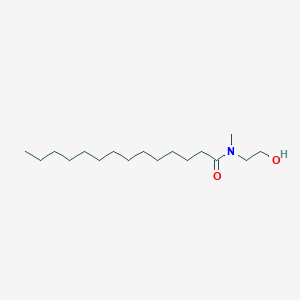
N-Hydroxyethyl-N-methylmyristamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxyethyl-N-methylmyristamide is a chemical compound with the molecular formula C17H35NO2. It is also known by other names such as tetradecanamide, N-(2-hydroxyethyl)-N-methyl-, and myristamide methyl MEA . This compound is characterized by its achiral nature and lack of defined stereocenters . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-Hydroxyethyl-N-methylmyristamide typically involves the reaction of myristic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The process generally includes steps such as esterification, amidation, and purification to obtain the final product .
Chemical Reactions Analysis
N-Hydroxyethyl-N-methylmyristamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-Hydroxyethyl-N-methylmyristamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of cell membrane interactions and lipid metabolism.
Industry: It is used in the production of surfactants, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of N-Hydroxyethyl-N-methylmyristamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in lipid metabolism and cell signaling. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
N-Hydroxyethyl-N-methylmyristamide can be compared with other similar compounds such as N-(2-hydroxyethyl)maleimide and N-(2-hydroxyethyl)diethylenetriamine. These compounds share similar functional groups but differ in their molecular structures and properties. This compound is unique due to its specific combination of hydroxyethyl and methyl groups attached to the myristamide backbone, which imparts distinct chemical and physical properties .
Properties
CAS No. |
10394-85-1 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methyltetradecanamide |
InChI |
InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(2)15-16-19/h19H,3-16H2,1-2H3 |
InChI Key |
XUWZPBRLSYXIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)

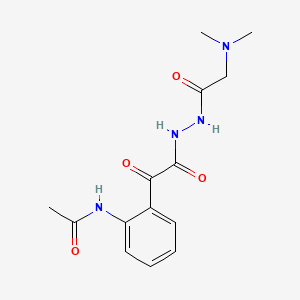
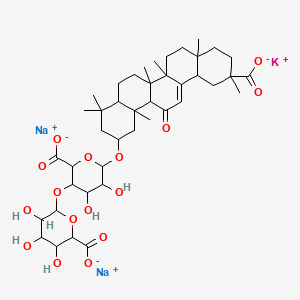
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
